molecular formula C20H21FN4O2 B1163682 AB-FUBINACA isomer 2

AB-FUBINACA isomer 2

Cat. No. B1163682
M. Wt: 368.4
InChI Key: SGXRGVNSKNQWSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AB-FUBINACA is an adamantylindole-based synthetic cannabinoid (CB) with 10-fold greater affinity for the central CB1 receptor (Ki = 0.9 nM) than that of JWH 018. AB-FUBINACA was first synthesized by Pfizer as a potent CB1 receptor modulator for potential therapeutic use, but recently was identified along with AB-PINACA in illegal herbal products. AB-FUBINACA isomer 2 is a regioisomer of AB-FUBINACA. The physiological and toxicological properties of this compound have not been determined. This product is intended for research and forensic applications.

Scientific Research Applications

Differentiation and Analytical Methods

  • Differentiation of AB-FUBINACA Isomers : A study by Murakami et al. (2018) developed liquid chromatography-electrospray ionization-linear ion trap mass spectrometry (LC–ESI-LIT-MS) and LC–ESI-triple quadrupole mass spectrometry (QqQ-MS) methodologies to differentiate AB-FUBINACA positional isomers. These techniques allowed for the chromatographic separation and specific identification of AB-FUBINACA and its five positional isomers, enhancing forensic analysis capabilities (Murakami et al., 2018).

Metabolic Pathways and Metabolite Identification

  • Metabolite Identification in Human Hepatocytes and Urine : Research conducted by Castaneto et al. (2015) identified major metabolic pathways and suitable urinary markers for AB-FUBINACA intake by analyzing human hepatocyte incubation samples and authentic urine specimens. This study contributes to the detection and monitoring of AB-FUBINACA intake (Castaneto et al., 2015).

Pharmacology and Toxicology

  • Pharmacological and Toxicological Effects : A study by Chen et al. (2015) explored the metabolic fate and pharmacological effects of AB-FUBINACA in a rat model, providing insights into its potential hepatotoxicity and cardiotoxicity. Such information is crucial for understanding the health risks associated with AB-FUBINACA exposure (Chen et al., 2015).

Drug-Drug Interactions

  • Interactions with Cytochrome P450 and Drug Transporters : Kim et al. (2020) investigated the inhibitory effects of AB-FUBINACA on human cytochrome P450 enzymes (CYPs) and uridine 5′-diphospho-glucuronosyltransferases (UGTs), as well as its impact on several drug transporters. This study is essential for assessing potential drug-drug interactions involving AB-FUBINACA (Kim et al., 2020).

properties

Product Name

AB-FUBINACA isomer 2

Molecular Formula

C20H21FN4O2

Molecular Weight

368.4

InChI

InChI=1S/C20H21FN4O2/c1-3-20(2,19(22)27)23-18(26)17-15-6-4-5-7-16(15)25(24-17)12-13-8-10-14(21)11-9-13/h4-11H,3,12H2,1-2H3,(H2,22,27)(H,23,26)

InChI Key

SGXRGVNSKNQWSC-UHFFFAOYSA-N

SMILES

O=C(NC(C(N)=O)(C)CC)C1=NN(CC2=CC=C(F)C=C2)C3=C1C=CC=C3

synonyms

N-(1-amino-2-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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